Ethyl 2-(3-bromo-4-methylphenyl)acetate
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Overview
Description
Ethyl 2-(3-bromo-4-methylphenyl)acetate is an organic compound with the molecular formula C11H13BrO2 and a molecular weight of 257.12 g/mol . This compound is characterized by the presence of an ethyl ester group attached to a phenyl ring substituted with a bromine atom and a methyl group. It is commonly used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(3-bromo-4-methylphenyl)acetate can be synthesized through the reaction of 2-bromo-4-iodotoluene with ethoxycarbonylmethylzinc bromide . The reaction typically involves the use of a palladium catalyst and proceeds under mild conditions to yield the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-bromo-4-methylphenyl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products Formed
Substitution: Formation of various substituted phenylacetates.
Oxidation: Formation of 3-bromo-4-methylbenzoic acid.
Reduction: Formation of 3-bromo-4-methylphenylmethanol.
Coupling: Formation of biaryl compounds with diverse functional groups.
Scientific Research Applications
Ethyl 2-(3-bromo-4-methylphenyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-(3-bromo-4-methylphenyl)acetate involves its interaction with specific molecular targets. In biological systems, it may act as a substrate for enzymes, leading to the formation of various metabolites. The compound’s effects are mediated through its ability to undergo chemical transformations, which can influence cellular processes and biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(4-bromophenyl)acetate: Similar structure but lacks the methyl group on the phenyl ring.
Ethyl 2-(3-chloro-4-methylphenyl)acetate: Similar structure with chlorine instead of bromine.
Ethyl 2-(3-bromo-4-ethylphenyl)acetate: Similar structure with an ethyl group instead of a methyl group.
Uniqueness
Ethyl 2-(3-bromo-4-methylphenyl)acetate is unique due to the specific positioning of the bromine and methyl groups on the phenyl ring. This unique substitution pattern can influence its reactivity and the types of reactions it undergoes, making it a valuable compound in organic synthesis and research .
Properties
IUPAC Name |
ethyl 2-(3-bromo-4-methylphenyl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c1-3-14-11(13)7-9-5-4-8(2)10(12)6-9/h4-6H,3,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNYLPGRUDFNAQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=C(C=C1)C)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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